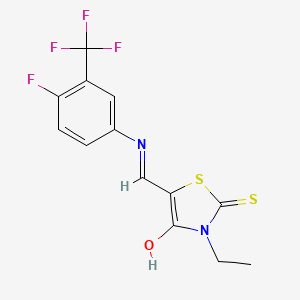

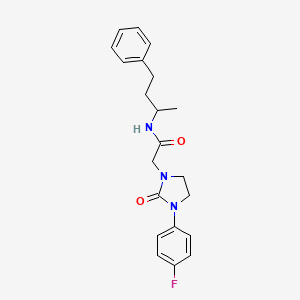

3-Ethyl-5-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

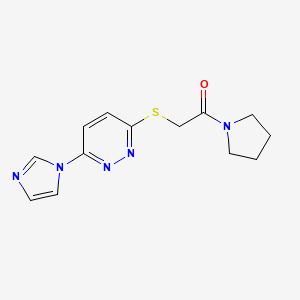

The compound "3-Ethyl-5-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one" is a thiazolidinone derivative, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Thiazolidinones typically contain a 1,3-thiazolidin-4-one core and are often modified at the 2, 3, and 5 positions to enhance their properties or to confer specific biological activities .

Synthesis Analysis

The synthesis of thiazolidinone derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related thiazoles from 1,3,4-oxadiazoles as starting materials has been demonstrated, where subsequent reactions with 3-chloropentane-2,4-dione and methylation steps yield various thiazole compounds . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an ethanol/triethylamine solution at room temperature . These methods highlight the versatility of thiazolidinone chemistry and the potential for generating a wide array of derivatives, including the compound .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a central five-membered ring containing both sulfur and nitrogen atoms. X-ray diffraction studies have been used to confirm the structures of related compounds, providing detailed insights into their molecular geometry . The wide C-C-C angle at the methine carbon atom linking two rings is a notable feature in some thiazolidinone derivatives, which can influence the compound's reactivity and interactions .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, reactions with benzyl amine, ethylene diamine, and o-phenylene diamine can afford compounds with better stabilized push-pull systems . Additionally, the interaction with electrophilic reagents can lead to the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions demonstrate the reactivity of thiazolidinone derivatives and their potential as precursors for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and substituents. The electrochemical behavior of these compounds, including their ligand complexes with transition metals, can be studied using techniques such as cyclic voltammetry and rotating disk electrode methods . Spectroscopic methods, including UV-Vis and IR spectroscopy, along with mass spectrometry, are essential tools for determining the properties and confirming the structures of synthesized compounds . Hydrogen bonding, as observed in the supramolecular structures of some thiazolidinone derivatives, can significantly affect the compound's solubility, stability, and overall chemical behavior .

properties

IUPAC Name |

3-ethyl-5-[[4-fluoro-3-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxy-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2OS2/c1-2-19-11(20)10(22-12(19)21)6-18-7-3-4-9(14)8(5-7)13(15,16)17/h3-6,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDZMAIIXCEGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)

![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)

![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)